5-((Trifluoromethyl)thio)pyridin-2-amine
Overview
Description
5-((Trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H5F3N2S . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of 5-((Trifluoromethyl)thio)pyridin-2-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The average mass of the molecule is 179.163 Da and the monoisotopic mass is 179.001648 Da .Physical And Chemical Properties Analysis
5-((Trifluoromethyl)thio)pyridin-2-amine is a white to brown solid . It has a melting point of 45 °C . The compound is slightly soluble in chloroform and methanol .Scientific Research Applications
Supramolecular Chemistry
5-((Trifluoromethyl)thio)pyridin-2-amine: is utilized as a building block in supramolecular chemistry due to its ability to act as a bidentate ligand. This compound can form complexes with various metals, leading to the creation of intricate molecular assemblies. These assemblies are crucial for developing new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Catalysis
In catalysis, this compound serves as a ligand that can significantly alter the electronic and steric environment of a metal center. This alteration can enhance the catalytic activity and selectivity for reactions such as hydrogenation, carbon-carbon bond formation, and more. The trifluoromethyl group in particular is known to influence reactivity due to its electron-withdrawing properties .
Ion Sensing
The compound’s derivatives are applied in ion sensing, where they can bind selectively to certain ions. This selectivity is essential for detecting and quantifying ions in various environments, from industrial processes to biological systems. The sensitivity of these sensors can be fine-tuned by modifying the ligand structure .
Luminescent Properties
Metal complexes formed with 5-((Trifluoromethyl)thio)pyridin-2-amine exhibit luminescent properties. These properties are valuable for applications in light-emitting devices, such as OLEDs, and also in bioimaging, where they can be used to track and visualize biological processes in real-time .
Cytotoxic Activity
Research has shown that some metal complexes of this compound possess cytotoxic activity. This activity is being explored for potential therapeutic applications, particularly in the development of anticancer drugs. The ability to bind with DNA molecules makes these complexes interesting candidates for targeted drug delivery systems .
Synthesis of Fluorine-Containing Ligands
The introduction of fluorine-containing groups like the trifluoromethyl group is sought after in pharmaceuticals and agrochemicals due to their impact on the biological activity of molecules5-((Trifluoromethyl)thio)pyridin-2-amine is used in the synthesis of such ligands, which can lead to compounds with improved solubility, stability, and overall pharmacokinetic profiles .
Safety and Hazards
5-((Trifluoromethyl)thio)pyridin-2-amine is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that similar compounds, such as bis(pyridin-2-yl)amine derivatives, are flexible bidentate n,n-ligands widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .
Mode of Action
It is synthesized from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via a pd-catalyzed amination reaction . The introduction of fluorine-containing groups to the molecule’s structure influences its electronic properties, solubility, conformations, and lipophilicity .
Biochemical Pathways
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to interact with dna molecules , which suggests that they may affect genetic transcription and translation processes.
Pharmacokinetics
The introduction of fluorine-containing groups to the molecule’s structure is known to influence the lipophilicity of the compound , which could potentially affect its bioavailability.
Result of Action
Similar compounds, such as bis(pyridin-2-yl)amine derivatives, are known to demonstrate luminescent properties and possess cytotoxic activity .
Action Environment
The synthesis of similar compounds, such as bis(pyridin-2-yl)amine derivatives, may require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.
properties
IUPAC Name |
5-(trifluoromethylsulfanyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCKDAZSENJVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1SC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Trifluoromethyl)thio)pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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